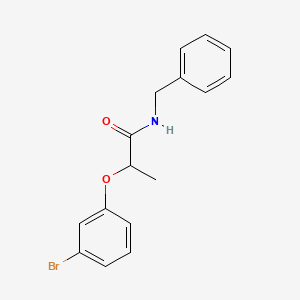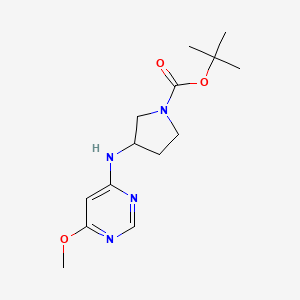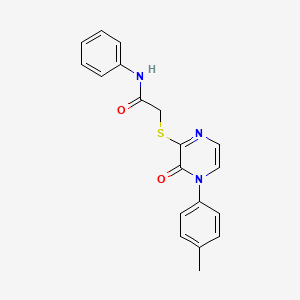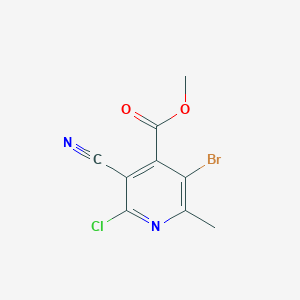![molecular formula C13H17ClN2O B2486238 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 2195811-29-9](/img/structure/B2486238.png)
3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as cannabinoids, which are naturally occurring compounds found in the cannabis plant. CP-55940 has been shown to have a wide range of effects on the body, including analgesic, anti-inflammatory, and neuroprotective effects.
Applications De Recherche Scientifique
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, particularly those containing nitrogen, play a crucial role in pharmaceuticals. Analysis of the U.S. FDA-approved drugs database reveals that a significant portion contains nitrogen heterocycles, indicating their importance in drug design and medicinal chemistry. These compounds are key structural elements in many drugs due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural diversity and substitution patterns of nitrogen heterocycles contribute to their widespread use in developing therapeutic agents (Vitaku, Smith, & Njardarson, 2014).
Synthetic Approaches to Heterocycles
The synthesis and biological significance of oxazolone moieties, a type of heterocyclic compound, have been extensively reviewed. Oxazolones exhibit various pharmacological activities, such as antimicrobial and anticancer effects. The review highlights different synthetic routes for oxazolones and their relevance in drug development, showcasing the importance of efficient synthetic methods for accessing structurally diverse heterocycles for pharmaceutical applications (Kushwaha & Kushwaha, 2021).
Biodegradable Polymers from Heterocyclic Structures
Research on medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs), biodegradable polymers produced from structurally related carbon sources, indicates the potential for applying heterocyclic compounds in environmentally friendly materials. This work discusses fermentation processes for MCL-PHA production, highlighting the role of metabolic engineering and fermentation kinetics in enhancing productivity and reducing costs. Such research points to the possible application of heterocyclic compounds in developing sustainable materials (Sun, Ramsay, Guay, & Ramsay, 2007).
Orientations Futures
The future directions for the study of this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential biological activities. It could also be interesting to explore its potential applications in various fields such as medicinal chemistry .
Mécanisme D'action
Target of Action
The primary target of the compound 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
Tropane alkaloids, which share a similar structure, are known to interact with their targets and cause significant biological changes .
Biochemical Pathways
Given its structural similarity to tropane alkaloids, it can be inferred that it may affect similar biochemical pathways .
Result of Action
Tropane alkaloids, which share a similar structure, are known to have a wide array of biological activities .
Propriétés
IUPAC Name |
3-(5-chloropyridin-2-yl)oxy-8-methyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-16-10-3-4-11(16)7-12(6-10)17-13-5-2-9(14)8-15-13/h2,5,8,10-12H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWLYKKWMIILBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2486156.png)
![2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2486158.png)

![5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2486161.png)


![3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2486169.png)
![(Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486170.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2486173.png)

![(1R,5S)-N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2486175.png)

![2,4,5,7-Tetranitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B2486178.png)
